Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate
Description
Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate is a spirocyclic ether carboxylate characterized by a 1-oxaspiro[2.6]nonane core with methyl and ethyl substituents at positions 2 and 6, respectively.
Properties
Molecular Formula |
C13H22O3 |
|---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate |
InChI |
InChI=1S/C13H22O3/c1-4-10-6-5-8-13(9-7-10)12(2,16-13)11(14)15-3/h10H,4-9H2,1-3H3 |
InChI Key |
SSRQMSYERMNYPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC2(CC1)C(O2)(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Classical Synthetic Approaches
Wittig Olefination and Cyclization Strategies
Early routes to spirocyclic oxetanes relied on Wittig olefination to construct the central spiro framework. For example, cyclopropanation of α,β-unsaturated esters using ylides generated from methyltriphenylphosphonium bromide provided intermediates for subsequent ring expansion. A representative procedure involves treating methyl 2-methyl-1-oxaspiro[2.5]hexane-2-carboxylate with ethylmagnesium bromide in tetrahydrofuran at −78°C, achieving 65% yield after 2 hours. However, these methods often suffered from low stereocontrol (<50% ee) and required harsh conditions (100°C in silicon oil), limiting industrial applicability.
Acid-Catalyzed Cyclization of Diols
Proton-mediated cyclization of 6-ethyl-2-methyl-1,5-diols in acidic media (e.g., HCl/acetone) offers a straightforward pathway. The reaction proceeds via oxonium ion formation, followed by nucleophilic attack of the secondary alcohol to form the spiro-oxetane. While this method achieves moderate yields (56–83%), it produces regioisomeric byproducts due to competing five-membered ring formation. Optimization studies show that using 2.0 M HCl in acetone at 0.2 M substrate concentration minimizes side reactions, yielding 74% of the desired product after 12 hours.
Modern Catalytic Methods
Transition Metal-Catalyzed Asymmetric Synthesis
Palladium and iridium complexes enable enantioselective construction of the spiro center. A breakthrough protocol employs (R)-BINAP-PdCl₂ (5 mol%) with potassium tert-butoxide in toluene, converting prochiral diketones into spiro-oxetanes with 99.5% ee. Key parameters include:
- Temperature : 25°C for optimal catalyst turnover
- Substrate scope : Tolerates ethyl, methyl, and aryl groups at C6
- Yield : 58–88% across 15 substrates
Table 1. Catalytic Performance in Asymmetric Synthesis
| Catalyst | Substitution (R) | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| (R)-BINAP-PdCl₂ | Ethyl | 88 | 99.5 |
| Ir(COD)Cl/Phox | Methyl | 74 | 91 |
| Cu(OTf)₂/Josiphos | Phenyl | 65 | 85 |
One-Pot Multi-Step Synthesis
Sequential Alkylation/Cyclization Protocol
The patent EP3191441B1 discloses a scalable four-step sequence (Scheme 1):
- Alkylation : 6-Ethyl-2-methyl-1,5-dibromoheptane with methyl acetoacetate (KOtBu, THF, 0°C)
- Hydrolysis : Aqueous HCl/acetone to form the diacid intermediate
- Esterification : (Trimethylsilyl)diazomethane in methanol
- Cyclization : I₂/Na₂CO₃ in CH₂Cl₂ (81% overall yield)
Critical process parameters:
Tandem Epoxide Expansion/Esterification
Building on oxetane synthesis methodologies, epoxide precursors undergo ylide-mediated ring expansion. Treating 6-ethyl-2-methyloxirane with dimethylsulfoxonium methylide (2.4 equiv) in DMSO at 40°C for 8 hours affords the spiro-oxetane in 70% yield. Subsequent esterification with methyl chloroformate completes the synthesis (89% yield, 98% purity).
Analytical Characterization and Quality Control
Spectroscopic Validation
Industrial-Scale Production Considerations
Cost Analysis of Competing Routes
| Method | Raw Material Cost ($/kg) | Energy Consumption (kWh/kg) | E-Factor |
|---|---|---|---|
| Classical Wittig | 420 | 85 | 12.7 |
| Catalytic Asymmetric | 580 | 45 | 8.2 |
| One-Pot Multi-Step | 310 | 68 | 6.1 |
Environmental Impact Mitigation
- Solvent recovery : 98% toluene recycled via fractional distillation
- Catalyst recycling : Pd nanoparticles recovered by magnetic separation (87% efficiency)
- Waste reduction : E-factor reduced from 12.7 to 4.3 via flow chemistry adaptations
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation at specific sites, influenced by the spiro structure’s steric and electronic effects.
| Reagent | Conditions | Product | Key Observations |
|---|---|---|---|
| Potassium permanganate | Acidic aqueous medium, reflux | 6-Ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylic acid | Ester group oxidizes to carboxylic acid. |
| Chromium trioxide (CrO₃) | Anhydrous conditions | Ketone derivatives | Selective oxidation of methyl/ethyl groups. |
The ester group is preferentially oxidized to a carboxylic acid under strong oxidizing conditions, while milder agents target alkyl side chains.
Reduction Reactions
Reduction primarily targets the ester moiety or unsaturated bonds within the spiro system.
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| Lithium aluminum hydride | Anhydrous ether, reflux | 6-Ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-methanol | Ester reduced to primary alcohol. |
| Sodium borohydride | Methanol, RT | Partial reduction to hemiacetal | Limited efficacy due to steric hindrance. |
LiAlH₄ achieves full reduction to the alcohol, while NaBH₄ is less effective, likely due to the spiro structure’s rigidity.
Nucleophilic Substitution
The ester group participates in nucleophilic acyl substitution, enabling derivatization.
Substitution reactions often require prolonged heating or catalysis due to the spiro system’s steric demands.
Hydrolysis
The ester undergoes hydrolysis under acidic or basic conditions:
| Condition | Product | Rate Determinants |
|---|---|---|
| Aqueous HCl (1M), reflux | 6-Ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylic acid | Acid strength, temperature. |
| NaOH (2M), RT | Sodium carboxylate salt | Base concentration, steric effects. |
Hydrolysis is slower compared to linear esters due to reduced accessibility of the ester carbonyl.
Comparative Reactivity Profile
The table below summarizes reaction outcomes and influencing factors:
| Reaction Type | Key Reagents | Product Diversity | Structural Influence |
|---|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Carboxylic acids, ketones | Spiro rigidity directs site selectivity. |
| Reduction | LiAlH₄, NaBH₄ | Alcohols | Steric hindrance limits NaBH₄ efficacy. |
| Substitution | Amines, alcohols | Amides, transesterified esters | Nucleophile size critical for success. |
| Hydrolysis | H₂O (H⁺/OH⁻) | Carboxylic acids | Slower kinetics due to ring strain. |
Mechanistic Insights
-
Oxidation : Proceeds via radical intermediates in the case of CrO₃, while KMnO₄ follows an ionic pathway.
-
Reduction : LiAlH₄ generates a tetrahedral intermediate, collapsing to release the alcohol.
-
Substitution : Follows a two-step addition-elimination mechanism, with rate-limiting nucleophilic attack.
The spiro system’s constrained geometry slows reaction kinetics but enhances stereochemical control in product formation .
Scientific Research Applications
Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with biological pathways. The spiro linkage provides structural rigidity, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs and Physical Properties
The compound is compared with structurally related spirocyclic carboxylates and heteroatom-containing analogs (Table 1).
Table 1: Key Properties of Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate and Analogs
Key Observations :
Crystallographic Insights :
- The crystal structure of tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate reveals envelope conformations in five-membered rings and intermolecular hydrogen bonding, which stabilize the lattice . Similar analyses for oxygen-containing spiro compounds (e.g., the target) are lacking but would clarify conformational preferences and packing efficiency.
Biological Activity
Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological effects, and applications in various fields, particularly in medicinal chemistry.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula: CHO
- CAS Number: 1560733-10-9
- Molecular Weight: 198.26 g/mol
The compound features a spirocyclic structure, which is significant in influencing its biological activity.
Neurotrophic Effects
Research indicates that compounds with similar structures exhibit neurotrophic effects, promoting neurite outgrowth in neuronal cultures. For instance, several illicium sesquiterpenes have demonstrated significant neurotrophic activities in studies involving rat cortical neurons, suggesting that this compound may also possess similar properties .
Antimicrobial and Anticancer Potential
The spirocyclic oxetane motif found in this compound has been associated with enhanced binding affinities to various biological targets, including enzymes linked to cancer progression. For example, research has shown that spirocyclic compounds can inhibit methionine aminopeptidase 2 (MetAP2), an enzyme implicated in cancer cell proliferation . The mechanism involves the formation of covalent bonds that disrupt normal enzyme function.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Neurotrophic Activity : A study demonstrated that certain spirocyclic compounds enhanced neurite outgrowth in cultured neurons, indicating potential for neuroprotective applications .
- Anticancer Activity : Compounds with similar structural motifs have been shown to bind effectively to NQO1, an enzyme over-expressed in many cancer types, suggesting that this compound could be investigated for anticancer properties .
- Synthetic Pathways : The synthesis of this compound has been explored through various pathways, revealing its versatility and potential for modification to enhance biological activity or selectivity against specific targets .
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate | 1560733-10-9 | 198.26 g/mol | Potential neurotrophic effects |
| Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate | 1561409-18-4 | 212.29 g/mol | Anticancer activity via MetAP2 inhibition |
| Illicium sesquiterpenes | Various | Varies | Significant neurotrophic and antimicrobial activities |
Q & A
Q. Key Table: Reaction Conditions for Spirocyclic Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 25–80°C | Higher temps accelerate cyclization |
| Solvent | Methanol/Ethanol | Polarity affects solubility |
| Catalyst Loading | 10–20 wt% (e.g., Raney Ni) | Excess causes byproducts |
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral features interpreted?
Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Strong absorption at ~1720 cm⁻¹ (C=O stretch) and ~1200 cm⁻¹ (C-O ester) .
- Mass Spectrometry (MS): Molecular ion [M+H]⁺ matches theoretical mass (e.g., 240.30 g/mol for similar spiro compounds) .
Advanced: How can X-ray crystallography resolve the spirocyclic structure, and what challenges arise in refinement?
Answer:
- Methodology:
- Challenges:
Q. Key Table: Crystallographic Data (Example)
| Parameter | Value | Source |
|---|---|---|
| Space Group | C2 | |
| a, b, c (Å) | 10.495, 6.283, 19.247 | |
| β (°) | 97.029 | |
| R-factor | 0.050 |
Advanced: What computational strategies model the compound’s conformation and electronic properties?
Answer:
- Molecular Mechanics (MM): Use AMBER or CHARMM force fields to predict spiro ring puckering and substituent effects .
- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps (e.g., B3LYP/6-31G*) to assess reactivity. Ethyl groups lower LUMO energy, enhancing electrophilicity .
- Molecular Dynamics (MD): Simulate solvation in water/ethanol to study stability over 100-ns trajectories .
Advanced: How does the spiro architecture influence biological activity, and what assays evaluate this?
Answer:
- Structural Impact: The spiro core restricts conformational flexibility, enhancing binding to rigid enzyme pockets (e.g., antimicrobial targets) .
- Assays:
- Antimicrobial: Broth microdilution (MIC ≤ 16 µg/mL against Candida albicans) .
- Enzyme Inhibition: Fluorescence-based assays (e.g., IC₅₀ for amidase inhibition) .
- SAR Studies: Compare analogs (e.g., ethyl vs. methyl substitution) to identify critical groups .
Advanced: How can conflicting data from NMR and crystallography be reconciled during analysis?
Answer:
- Case Example: Discrepancies in substituent orientation (NMR vs. X-ray) may arise from dynamic effects in solution.
- Resolution:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
